6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one 6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one SHS4121705 is an orally bioavailable mitochondrial uncoupler. It increases oxygen consumption rate in L6 rat myoblast cells with an EC50 value of 4.3 μM. SHS4121705 (25 mg/kg per day in the diet) reduces hepatic steatosis, liver triglyceride levels, and plasma alanine aminotransferase (ALT) levels in Stelic animal model (STAM) mice, a model of non-alcoholic steatohepatitis (NASH).

Brand Name: Vulcanchem
CAS No.:
VCID: VC7827985
InChI: InChI=1S/C11H6F3N5O3/c12-11(13,14)21-6-3-1-5(2-4-6)15-9-10(20)17-8-7(16-9)18-22-19-8/h1-4H,(H,15,16,18)(H,17,19,20)
SMILES: C1=CC(=CC=C1NC2=NC3=NON=C3NC2=O)OC(F)(F)F
Molecular Formula: C11H6F3N5O3
Molecular Weight: 313.19 g/mol

6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one

CAS No.:

Cat. No.: VC7827985

Molecular Formula: C11H6F3N5O3

Molecular Weight: 313.19 g/mol

* For research use only. Not for human or veterinary use.

6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one -

Specification

Molecular Formula C11H6F3N5O3
Molecular Weight 313.19 g/mol
IUPAC Name 5-[4-(trifluoromethoxy)anilino]-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-one
Standard InChI InChI=1S/C11H6F3N5O3/c12-11(13,14)21-6-3-1-5(2-4-6)15-9-10(20)17-8-7(16-9)18-22-19-8/h1-4H,(H,15,16,18)(H,17,19,20)
Standard InChI Key PCQQMHFCVPYYAF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC2=NC3=NON=C3NC2=O)OC(F)(F)F
Canonical SMILES C1=CC(=CC=C1NC2=NC3=NON=C3NC2=O)OC(F)(F)F

Introduction

Chemical Structure and Nomenclature

Core Scaffold and Functional Groups

The molecule features a bicyclic oxadiazolo[3,4-b]pyrazin-5(3H)-one core, where a fused oxadiazole ring contributes to electron withdrawal, enhancing the acidity of the N–H and C=O groups. The 4-(trifluoromethoxy)phenylamino substituent at position 6 introduces both lipophilicity and metabolic stability, critical for mitochondrial membrane penetration . The trifluoromethoxy group (–OCF₃) provides steric and electronic effects that modulate pharmacokinetic properties, as evidenced in comparative studies of halogenated analogs .

Systematic Nomenclature

The IUPAC name 6-[[4-(trifluoromethoxy)phenyl]amino]-[1, oxadiazolo[3,4-b]pyrazin-5(3H)-one reflects:

  • Position 6: Substitution by the 4-(trifluoromethoxy)aniline group.

  • Oxadiazolo[3,4-b]pyrazin-5(3H)-one: A fused ring system with oxadiazole at positions 1,2,5 and a pyrazinone moiety.

Synthesis and Structural Optimization

Key Synthetic Pathways

The synthesis begins with 5,6-dichloro oxadiazolo[3,4-b]pyrazine (11), a common intermediate for functionalization at positions 5 and 6 . Nucleophilic aromatic substitution with 4-(trifluoromethoxy)aniline introduces the amino group, followed by hydrolysis to yield the 5(3H)-one moiety (Figure 1). Alternative routes involve Buchwald-Hartwig coupling for aryl amine installation, as demonstrated in analogs such as 7h .

Scheme 1. Synthetic route to 6-[[4-(trifluoromethoxy)phenyl]amino]- oxadiazolo[3,4-b]pyrazin-5(3H)-one.

  • Chloropyrazine intermediate: 5,6-dichloro[1, oxadiazolo[3,4-b]pyrazine (11) synthesized via cyclization of nitro precursors .

  • Amination: Reaction with 4-(trifluoromethoxy)aniline in toluene/K₂CO₃ at 110°C for 14 h .

  • Hydrolysis: Treatment with aqueous KOH to convert the 5-chloro group to a ketone .

Physicochemical Properties

Pharmacological Activity and Mechanism

Mitochondrial Uncoupling Mechanism

As a protonophore, the compound dissipates the mitochondrial proton gradient by shuttling protons across the inner mitochondrial membrane. This process bypasses ATP synthase, increasing oxygen consumption rate (OCR) and energy expenditure . The oxadiazolo-pyrazinone core stabilizes the deprotonated form through resonance delocalization, enabling efficient proton transport (Figure 2) .

Table 1. Mitochondrial uncoupling activity of select analogs.

CompoundEC₅₀ (μM)% OCR vs. BAM15
BAM15 (control)0.15100
Trifluoromethoxy analog4.385
7h 5.178

In Vitro Efficacy

In L6 rat myoblasts, the compound increased OCR by 85% relative to BAM15 at 10 μM, with an EC₅₀ of 4.3 μM . This activity correlates with structural features critical for protonophoric function:

  • Aromatic amino groups: Essential for membrane permeability and charge delocalization .

  • Trifluoromethoxy substitution: Enhances lipophilicity without compromising acidity (pKa ≈ 6.2) .

Structure-Activity Relationship (SAR) Analysis

Role of the Oxadiazolo-Pyrazinone Core

Replacing the oxadiazolo ring with pyrazine or triazine reduces potency by 10-fold, underscoring the importance of electron-withdrawing groups for proton shuttle efficiency . The 5(3H)-one moiety increases acidity compared to hydroxyl analogs (e.g., 12a), improving mitochondrial matrix penetration .

Substituent Effects at Position 6

  • Trifluoromethoxy vs. trifluoromethylthio: The –OCF₃ group in the target compound improves metabolic stability over –SCF₃ analogs (e.g., 7h), which exhibit faster clearance in mice .

  • Halogen positioning: Para-substitution on the aniline ring maximizes OCR stimulation, as seen in 12i (EC₅₀ = 4.3 μM) vs. meta or ortho isomers .

Pharmacokinetics and Preclinical Development

Mouse Pharmacokinetics

Following oral administration (200 mg/kg), the compound achieves a Cₘₐₓ of 35 μM with a half-life of 2.3 h. Liver-to-plasma ratios exceed 20:1, indicating favorable tissue distribution .

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